Reserpine N-Oxide

Overview

Description

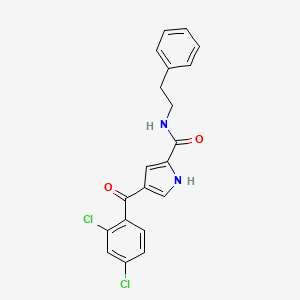

Reserpine N-Oxide, also known as Renoxydine, is an alkaloid present in the bark of Rauwolfia vomitoria . It has been shown to be the N-oxide of Reserpine . Reserpine is an alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria . It inhibits the uptake of norepinephrine into storage vesicles resulting in depletion of catecholamines and serotonin from central and peripheral axon terminals .

Synthesis Analysis

The structure of Reserpine was solved by 1953. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . His scholarly analysis clearly displayed aspects of retroanalysis, which was just evolving at that time . This synthesis commands admiration for the way he used conformational analysis and stereoelectronic effects to precisely develop the stereopoints in this exceedingly complex problem for that time .Molecular Structure Analysis

The molecular formula of Reserpine is C33H40N2O9 . Its molecular weight is 608.68 . The structure of Reserpine is best crystallized from a mixture of Me2CO and hexane and is laevorotatory with [α] 25D - 100° (CHCI3) .Chemical Reactions Analysis

Reserpine’s mechanism of action is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .Physical And Chemical Properties Analysis

Reserpine appears as a crystalline powder, colorless to yellowish brown, darker in case of light . It is soluble in chloroform, slightly soluble in acetone, and almost insoluble in water, methanol, ethanol, or ether . Its melting point is 264–265 °C .Scientific Research Applications

Psychopharmacology and Neurotransmitter Regulation

Reserpine N-Oxide was initially introduced as a purified alkaloid from Rauwolfia. Although its clinical use in psychiatry has declined due to the emergence of more effective drugs, it remains valuable for research. Reserpine N-Oxide has been instrumental in understanding the mode of action of psychoactive drugs and the functioning of central monoaminergic neuronal systems and peripheral adrenergic nervous systems .

Antidepressant-Like Activity

Recent studies have explored the antidepressant-like activity of curcumin-conjugated zinc oxide nanoparticles (ZnO NPs) in rats with reserpine-induced depression. These nanoparticles show promise in alleviating depressive symptoms, and further research is ongoing .

Hypertension Treatment

Reserpine, when combined with a thiazide diuretic, has been used to treat hypertension. Clinical trials have demonstrated that this combination reduces mortality in hypertensive individuals. Although newer drugs have largely replaced reserpine in clinical practice, its historical significance in hypertension management cannot be overlooked .

Investigating Biogenic Amines

Reserpine N-Oxide has been employed to study biogenic amines, including norepinephrine. Specific binding of reserpine is associated with norepinephrine depletion, providing insights into neurotransmitter regulation .

Breast Cancer Research

A retrospective study explored the association between the use of rauwolfia derivatives (including reserpine) and breast cancer in English women. While the findings were inconclusive, this research highlights the compound’s diverse applications beyond its original use .

Gastric Secretion Modulation

Early investigations examined the effect of reserpine on gastric secretion in dogs. Although this field has evolved significantly, these foundational studies contributed to our understanding of gastrointestinal physiology .

Safety And Hazards

Reserpine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause cancer . It is harmful if swallowed, in contact with skin or if inhaled . It is advised to obtain special instructions before use and do not handle until all safety precautions have been read and understood .

Future Directions

In the quest for novel medications, researchers have kept on studying nature to unearth beneficial plant species with medicinal qualities that may cure various diseases and disorders . The current review thoroughly covers different non-conventional or in vitro–mediated biotechnological methods adopted for pilot-scale as well as large-scale production of reserpine from Rauvolfia spp . This review further analyses the unexplored and cutting-edge biotechnological tools and techniques to alleviate reserpine production .

properties

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+,35?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGMHQUKPFVFT-DMUFBCNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3(CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reserpine N-Oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037105.png)

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)

![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)

![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)

![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)

![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)

![1,3-Dimethyl-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3037119.png)

![[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B3037124.png)